DMPAC-Chol
Description
Evolution of Cationic Lipid-Based Delivery Systems
The delivery of genetic information to the interior of target cells in vivo has historically posed a significant challenge for gene therapies nih.govnih.gov. This barrier has been progressively overcome through dramatic advancements in lipid-based systems, leading to the development of lipid nanoparticles (LNPs) that facilitate the delivery of nucleic acid-based vaccines and therapeutics nih.gov. The foundation for these systems was laid with the discovery of the transfection properties of lipoplexes, which are composed of positively charged cationic lipids complexed with negatively charged nucleic acid cargos nih.govnih.gov.
Early cationic lipids, such as DOTMA, were first utilized for non-viral gene delivery in the late 1980s, demonstrating efficient RNA transfection into various cell types nih.govupenn.edu. While initial cationic lipid delivery systems faced limitations in plasmid transfection efficiency, the subsequent addition of neutral phospholipids (B1166683) was shown to enhance their performance nih.govupenn.edu. This evolution led to the widespread use of cationic lipids in cationic liposomes, also known as lipoplexes, which typically comprise a cationic lipid and a neutral helper phospholipid upenn.edu. Subsequent generations of lipid-based delivery systems have shown enhanced physical stability and encapsulation efficiency, with LNPs becoming the most clinically advanced delivery system for RNA therapeutics and vaccines nih.govupenn.edu. Notable examples include the clinically approved COVID-19 LNP mRNA vaccines and Onpattro (patisiran), an LNP small interfering RNA (siRNA) therapeutic used to treat transthyretin-induced amyloidosis nih.govnih.govupenn.edu. The field has also seen a shift from permanently cationic lipids, which can induce immunogenicity and toxicity, to ionizable lipids that exhibit a predominantly neutral charge under physiological conditions, thereby improving safety profiles and promoting endosomal escape nih.govresearchgate.netrsc.org.
Significance of Cholesterol Derivatives in Nanocarrier Design
Cholesterol plays an essential role in the preparation of lipid-based nanoparticles, such as liposomes and lipoplexes, by imparting mechanical stability to these nanocarriers rsc.orgnih.gov. Its inclusion in many clinically approved nanoparticle formulations underscores its ability to enhance membrane stability rsc.org. Beyond its structural contribution, cholesterol has also been shown to potentially increase the circulation time of liposomes by reducing interactions with serum opsonins rsc.org.
Cationic cholesterol derivatives are particularly valuable in nanocarrier design because they combine the inherent stabilizing properties of the cholesterol skeleton with a cationic amino group, typically linked via a linker arm jst.go.jp. This dual functionality allows them to serve not only as stabilizers but also as effective complexation agents for negatively charged nucleic acids, such as DNA and siRNA nih.govjst.go.jp. The design of such derivatives aims to achieve high transfection efficiency while maintaining low toxicity, a critical balance for therapeutic applications jst.go.jp.
Overview of DMPAC-Chol in Contemporary Research
This compound, also known by its synonym Chol-T, is a prominent cationic cholesterol derivative that has gained attention in contemporary biomedical research, particularly for its utility in liposome (B1194612) formation for gene transfection medkoo.comcaymanchem.combioscience.co.ukbertin-bioreagent.combroadpharm.commedchemexpress.comchemicalbook.inmedchemexpress.com. Its chemical formula is C₃₃H₅₈N₂O₂, with a molecular weight of 514.8 g/mol , and its CAS number is 184582-91-0 medkoo.comcaymanchem.combioscience.co.ukbertin-bioreagent.combroadpharm.commedchemexpress.comchemicalbook.inmedchemexpress.com.
Research findings indicate that liposomes formulated with this compound are capable of binding to DNA, as demonstrated in band shift assays medkoo.comcaymanchem.combioscience.co.ukbertin-bioreagent.combroadpharm.comchemicalbook.in. Furthermore, these liposomes have been shown to protect DNA from degradation by serum nucleases when used at specific liposome-to-DNA ratios medkoo.comcaymanchem.combioscience.co.ukbertin-bioreagent.combroadpharm.comchemicalbook.in. Studies involving gene transfer experiments with plasmids like pSV2CAT and pRSVCAT have highlighted the transfection efficiencies of this compound liposomes medchemexpress.commedchemexpress.com. For instance, in HepG2 cells, maximum efficiency was observed at a Chol-T liposome:DNA ratio of 10:1 (w/w), while in HeLa cells, a ratio of 2.5:1 performed optimally medchemexpress.commedchemexpress.com. Additionally, this compound-containing liposomes have been reported to reduce the viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml caymanchem.combioscience.co.ukbertin-bioreagent.comchemicalbook.in.
Table 1: Key Characteristics and Functional Properties of this compound
Scope and Objectives of this compound Scholarly Inquiry
This scholarly inquiry focuses exclusively on the chemical compound this compound, aiming to provide a comprehensive and scientifically accurate overview of its properties and applications within advanced biomedical research. The primary objectives include detailing its chemical characteristics, elucidating its role as a cationic cholesterol derivative in the design of nanocarrier systems, and presenting specific research findings that demonstrate its efficacy in in vitro gene transfection applications. This article strictly adheres to the provided outline, ensuring that all generated content is confined to the explicit scope of the specified sections and subsections, without introducing extraneous information or discussions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWSSROBKRIZBR-FLFWOSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Molecular Engineering of Dmpac Chol
Synthetic Pathways for Cationic Cholesterol Derivatives
The synthesis of cationic cholesterol derivatives like DMPAC-Chol typically involves the modification of the 3β-hydroxyl group of the cholesterol backbone. This is often achieved by introducing a cationic headgroup via a linker moiety. A common strategy for creating such derivatives is the reaction of cholesteryl chloroformate with a suitable amine.
In the case of this compound, also known as Chol-T, the synthesis involves the reaction of cholesteryl chloroformate with 3-(dimethylamino)-1-propylamine. This reaction results in the formation of a carbamate (B1207046) linkage between the cholesterol backbone and the dimethylaminopropyl side chain. The tertiary amine group in this side chain provides the cationic character to the lipid at physiological pH.
A general synthetic scheme for this class of compounds can be visualized as a two-step process:
Activation of Cholesterol: Cholesterol is first reacted with a reagent like phosgene (B1210022) or a phosgene equivalent to form cholesteryl chloroformate. This step activates the 3β-hydroxyl group, making it susceptible to nucleophilic attack.
Coupling with the Amine: The activated cholesteryl chloroformate is then reacted with the desired amine, in this case, 3-(dimethylamino)-1-propylamine, to form the final cationic lipid, this compound.
This modular synthetic approach allows for the relatively straightforward generation of a variety of cationic cholesterol derivatives by simply altering the amine used in the second step.
Design Principles of this compound as a Cationic Amphiphile
This compound is designed as a cationic amphiphile, a molecule possessing both a hydrophobic (lipophilic) and a hydrophilic region with a net positive charge. This amphiphilic nature is fundamental to its function as a component of liposomal nanocarriers.
The key design principles embodied in the structure of this compound are:
Hydrophobic Anchor: The cholesterol moiety serves as a rigid, hydrophobic anchor. Its inclusion in a lipid bilayer is intended to enhance the stability of the liposome (B1194612) and facilitate its interaction with cell membranes.
Cationic Headgroup: The dimethylaminopropane headgroup provides the positive charge. This is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (like DNA or RNA), enabling the formation of lipoplexes (lipid-nucleic acid complexes).
Linker Group: A carbamate linker connects the cholesterol anchor to the cationic headgroup. The nature of the linker can influence the stability and biodegradability of the cationic lipid. Carbamate linkages are known for their relative stability.
The tertiary amine in this compound is designed to be protonated at physiological pH, conferring a positive charge that facilitates nucleic acid binding and interaction with the negatively charged cell surface, thereby promoting cellular uptake.
Structural Modifications and Analogues of this compound for Enhanced Functionality
To investigate the structure-activity relationship and enhance the functionality of this compound, researchers have synthesized and evaluated structural analogues. A primary example of such a modification is the quaternization of the tertiary amine headgroup to create a permanently charged quaternary ammonium (B1175870) salt.
An important analogue of this compound is 3β[N-(N',N',N'-trimethylaminopropane)-carbamoyl] cholesterol iodide (Chol-Q) . In this derivative, the tertiary dimethylamino group of this compound is replaced by a quaternary trimethylamino group. This modification introduces a permanent positive charge, independent of the surrounding pH.
The rationale behind this structural modification is to explore how the nature of the cationic charge influences the properties of the resulting liposomes, including their DNA binding affinity, cytotoxicity, and transfection efficiency. The synthesis of Chol-Q follows a similar pathway to this compound, with the final step involving the quaternization of the tertiary amine using an alkylating agent such as methyl iodide.
| Compound | Chemical Name | Headgroup | Charge Characteristic |
| This compound (Chol-T) | 3β[N-(N',N'-dimethylaminopropane)-carbamoyl] cholesterol | Tertiary Amine | pH-dependent positive charge |
| Chol-Q | 3β[N-(N',N',N'-trimethylaminopropane)-carbamoyl] cholesterol iodide | Quaternary Ammonium | Permanent positive charge |
Comparative Analysis of this compound Derivatives in Nanocarrier Applications
The performance of this compound and its analogue, Chol-Q, has been directly compared in the context of liposomal gene delivery. These studies have provided valuable insights into how subtle changes in the cationic headgroup can significantly impact the biological activity of the nanocarrier. The liposomes for these studies were formulated with an equimolar amount of the helper lipid dioleoyl phosphatidylethanolamine (B1630911) (DOPE).
DNA Binding and Protection: Both this compound and Chol-Q, when formulated into liposomes, demonstrated a similar ability to bind plasmid DNA. In band shift assays, both types of liposomes effectively retarded the migration of DNA on an agarose (B213101) gel, indicating stable lipoplex formation. Furthermore, both formulations offered complete protection of the plasmid DNA from degradation by serum nucleases at liposome:DNA weight ratios of 2.5:1 and higher. mdpi.com
Cytotoxicity: A significant difference was observed in the cytotoxicity of the two derivatives. Liposomes containing the quaternary ammonium derivative, Chol-Q, were found to be markedly less toxic to cultured cells compared to those containing the tertiary amine, this compound. mdpi.com For instance, in human hepatocellular carcinoma (HepG2) cells, at a concentration of 37.5 µg/mL, cell viability was 76% for Chol-Q liposomes, whereas it was only 37% for this compound liposomes. mdpi.com A similar trend was observed in cervical carcinoma (HeLa) cells.
| Cell Line | Liposome Concentration | % Cell Viability (this compound) | % Cell Viability (Chol-Q) |
| HepG2 | 37.5 µg/mL | 37% | 76% |
| HeLa | 30 µg/mL | 15% | 75% |
Transfection Efficiency: The efficiency of gene transfer also varied between the two derivatives and was dependent on the cell line and the liposome:DNA ratio. In HepG2 cells, Chol-Q liposomes achieved maximum transfection efficiency at a lower liposome:DNA ratio (5:1, w/w) compared to this compound liposomes (10:1, w/w). mdpi.com In HeLa cells, both formulations performed optimally at a 2.5:1 ratio. mdpi.com While both were effective, the lower toxicity of Chol-Q suggests a better therapeutic window.
These comparative findings underscore the importance of the nature of the cationic headgroup in the design of cholesterol-based nanocarriers. The permanent positive charge of Chol-Q, while maintaining effective DNA binding and transfection capabilities, resulted in a significantly improved cytotoxicity profile compared to the pH-dependent charge of this compound. This highlights a key strategy for enhancing the functionality of this class of cationic lipids for gene delivery applications.
Formulation Methodologies for Dmpac Chol Based Nanocarriers
Strategies for Liposome (B1194612) and Lipid Nanoparticle (LNP) Assembly Utilizing DMPAC-Chol
The assembly of this compound into liposomes and LNPs typically involves methods that facilitate the self-assembly of lipids into vesicular structures. This compound's cationic nature allows it to bind to and protect negatively charged DNA from degradation. caymanchem.combroadpharm.commedkoo.com
Common strategies for preparing lipid-based nanoparticles include solvent injection, homogenization, and microfluidic mixing. diantpharma.com
Solvent injection methods involve premixing lipids in an organic solvent (e.g., ethanol) and then injecting this mixture into an aqueous phase. This can be achieved through techniques like crossflow injection, static-mixers, microfluidic mixing, and turbulent jet technologies. diantpharma.com
Microfluidic mixing is a highly controllable strategy that offers various mixing techniques and geometries (e.g., Y-shaped microfluidic devices, herringbone mixers) to combine the organic lipid solution with the aqueous phase, leading to nanoprecipitation and the formation of uniformly sized nanoparticles. diantpharma.comdarwin-microfluidics.com For instance, Y-shaped micromixers have been used to generate nanoparticles ranging from 100 to 200 nm, which can be further reduced to 50-80 nm with a low polydispersity index after filtration. darwin-microfluidics.com
Thin-film hydration , followed by extrusion, is another established method for liposome preparation. mdpi.com
This compound-containing liposomes have been shown to bind to DNA in band shift assays and offer protection against serum nuclease degradation of DNA at liposome:DNA ratios ranging from 2.5:1 to 10:1 (w/w). caymanchem.combroadpharm.combiomol.commedkoo.com
Optimization of Lipid Ratios in this compound Formulations
Role of Helper Lipids (e.g., DOPE) in this compound Formulations
Helper lipids are integral components of lipid nanoparticles, contributing to their stability, fluidity, and delivery efficiency. nih.govbroadpharm.com In formulations containing cationic lipids like this compound, helper lipids play a critical role in enhancing transfection efficiency and facilitating endosomal escape. nih.govmedchemexpress.com
Dioleoylphosphatidylethanolamine (DOPE) is a neutral helper lipid often used in conjunction with cationic lipids. medchemexpress.com DOPE's cone-shaped geometry favors the formation of the hexagonal II (HII) phase, which is believed to promote endosomal release of nucleic acids by destabilizing the endosomal membrane. nih.govbroadpharm.comresearchgate.net This ability to induce non-bilayer structures is crucial for the intracellular delivery of macromolecules. researchgate.netresearchgate.net
Other phospholipids (B1166683), such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) , are cylindrical-shaped and contribute to greater bilayer stability, which is important for in vivo applications. nih.govbroadpharm.combiochempeg.com
Helper lipids, including phospholipids and cholesterol, are typically found at the periphery of the LNP, contributing to membrane stability and integrity. biochempeg.com
Impact of Cholesterol Content on Nanocarrier Structural Integrity and Function
Cholesterol, beyond being the structural basis of this compound itself, is frequently included as an additional helper lipid in LNP formulations, playing a significant role in modulating membrane properties, structural integrity, and function. nih.govnih.govbroadpharm.comnih.gov
Membrane Stability and Rigidity: Cholesterol enhances particle stability by modulating membrane integrity and rigidity. nih.govbroadpharm.com It inserts between phospholipid molecules, influencing their mobility in the bilayer and reinforcing membrane stability. farmaciajournal.com This increased rigidity can reduce drug leakage from the liposomal core. nih.govbiochempeg.com
Fluidity and Permeability: Cholesterol can decrease membrane permeability and bring lipids into well-ordered domains, adding rigidity and fluidity to the bilayer. nih.gov
Encapsulation and Release: In liposomes, cholesterol facilitates drug encapsulation and release by controlling bilayer flexibility and stability. nih.gov
Circulation Time: Cholesterol has been shown to reduce surface-bound proteins and improve the circulating half-life of liposomes. nih.govbiochempeg.com
The optimal cholesterol content varies depending on the specific formulation and desired properties. For example, studies on DOTAP/cholesterol LNPs showed that a 1:3 molar ratio of DOTAP/cholesterol exhibited the highest mRNA transfection efficiency in non-PEGylated formulations. nih.gov
Surface Modification Techniques for this compound Nanocarriers
Surface modification of this compound nanocarriers is employed to enhance their in vivo performance, including improved biocompatibility, prolonged circulation, and targeted delivery to specific cell types. caymanchem.com
PEGylation Strategies for Enhanced Biocompatibility and Prolonged Circulation
PEGylation, the conjugation of polyethylene (B3416737) glycol (PEG) to the nanocarrier surface, is a widely used strategy to enhance biocompatibility and prolong circulation time. diantpharma.comnih.gov
Stealth Properties: PEGylation is generally thought to create a "stealth" coating that helps nanocarriers evade the immune system, thereby reducing opsonization and serum protein binding, and extending their presence in the bloodstream. nih.gov
Increased Circulation Time: For particulate delivery systems, PEGylation can significantly increase circulation lifetimes by preventing rapid clearance by the liver and mononuclear phagocytic system. nih.govdiantpharma.comnih.gov This can lead to greater accumulation in target tissues, such as tumors, via the Enhanced Permeation and Retention (EPR) effect. nih.gov
Considerations: While beneficial for circulation, some studies indicate that PEGylation can reduce uptake by target cells and may even elicit an immune response, particularly with higher PEG levels. nih.govbroadpharm.comnih.govnih.gov Therefore, a balance is often sought between achieving prolonged circulation and ensuring efficient cellular uptake and cargo release. nih.gov
Targeting Ligand Conjugation for Cell-Specific Delivery
Targeting ligand conjugation involves attaching specific molecules to the surface of this compound nanocarriers to direct them to particular cell types or tissues, thereby improving delivery efficiency and reducing off-target effects. caymanchem.comnih.govnih.gov
Mechanism: Ligands recognize and bind to specific receptors or transporters expressed on the surface of target cells, initiating receptor-mediated endocytosis for selective internalization. nih.govfrontiersin.org
Types of Ligands: A wide array of molecules can serve as targeting ligands, including small chemical compounds, peptides, proteins, antibodies (e.g., VHHs), carbohydrates, and vitamins. nih.govfrontiersin.org
Conjugation Strategies:
Post-insertion: This facile approach involves preparing ligand-conjugated lipids (e.g., DSPE-PEG-ligand) separately and then inserting them into pre-formed liposomes or LNPs. This method allows for convenient functionalization on demand. nih.govutwente.nl
Direct Conjugation: For nanoparticles with solid cores, ligands can be covalently conjugated directly onto the particle surface, provided the nanoparticles remain stable throughout the conjugation and purification processes. nih.gov
Incorporation into Carrier Molecule: Targeting moieties can also be directly incorporated as part of the carrier lipid or polymer during the nanoparticle formulation process, especially for electrostatically neutral, low molecular weight ligands. nih.gov
Targeted delivery can reduce the effective dose of therapeutic agents needed by minimizing non-specific uptake by bystander cells and can lead to enhanced drug efficacy against specific targets like tumors. nih.govfrontiersin.org
Encapsulation Efficiency and Cargo Loading in this compound Systems
Encapsulation efficiency (EE) and cargo loading capacity (LC) are critical parameters defining the effectiveness of nanocarriers. For this compound-based systems, particularly liposomes designed for gene delivery, the primary cargo is often nucleic acids like plasmid DNA. While direct quantitative percentages for encapsulation efficiency of specific payloads within this compound liposomes are not extensively detailed in the provided literature, the efficacy of these systems is strongly evidenced by their ability to bind and protect DNA, leading to successful gene transfection.
Liposomes formulated with this compound have demonstrated the capacity to bind DNA in band shift assays and offer protection against degradation by serum nucleases. caymanchem.comglpbio.comcaymanchem.comnordicbiosite.commedkoo.com This protective capability is a direct indicator of effective cargo encapsulation and retention within the nanocarrier structure. The cationic nature of this compound facilitates strong electrostatic interactions with negatively charged nucleic acids, enabling their condensation and subsequent encapsulation within the lipid bilayer.
Research into gene transfer experiments using pSV2CAT and pRSVCAT plasmids has provided insights into the optimal loading conditions for functional delivery. For instance, maximum gene transfer efficiency in HepG2 cells was observed with this compound (referred to as Chol-T) liposomes at a liposome:DNA ratio of 10:1 (w/w). medchemexpress.commedkoo.com In contrast, for HeLa cells, a lower ratio of 2.5:1 (w/w) yielded the best performance. medchemexpress.commedkoo.com These ratios highlight the importance of optimizing the lipid-to-cargo ratio to achieve effective cellular uptake and expression, which is a downstream measure of successful cargo loading and release.
The inclusion of cholesterol derivatives like this compound in liposomal formulations generally contributes to membrane stability and influences cargo retention. For instance, studies on DMPC-based liposomes have shown that incorporating cholesterol at 10% or 20% can significantly prolong the release kinetics of encapsulated proteins (e.g., BSA-Cy5.5), suggesting improved membrane integrity and reduced cargo leakage. However, increasing cholesterol content beyond an optimal level (e.g., to 30%) can adversely affect encapsulation efficiency, indicating a delicate balance in lipid composition for optimal loading. nih.gov This general principle is likely applicable to this compound systems, where the cholesterol moiety contributes to the structural integrity and cargo-holding capacity of the liposomes.
The following table summarizes the optimal liposome:DNA ratios for efficient gene transfer using this compound-based systems in specific cell lines:
| Cell Line | Optimal this compound Liposome:DNA Ratio (w/w) | Reference |
| HepG2 | 10:1 | medchemexpress.commedkoo.com |
| HeLa | 2.5:1 | medchemexpress.commedkoo.com |
Mechanistic Investigations of Dmpac Chol Nanocarrier Interactions
Interactions of DMPAC-Chol Liposomes with Nucleic Acids
The efficacy of this compound in gene delivery systems is largely attributed to its ability to interact effectively with negatively charged nucleic acids, forming stable complexes known as lipoplexes. cd-bioparticles.net
DNA Binding Affinity and Lipoplex Formation
Liposomes formulated with this compound exhibit a strong binding affinity for DNA, a characteristic crucial for their role in gene transfection. caymanchem.comcaymanchem.comnordicbiosite.comglpbio.comchemicalbook.in This interaction can be demonstrated through techniques such as band shift assays. caymanchem.comcaymanchem.comnordicbiosite.comglpbio.comchemicalbook.in Lipoplexes are spontaneously formed through the self-assembly of cationic liposomes, such as those containing this compound, and DNA. cd-bioparticles.net The positive charges inherent to the cationic lipids interact electrostatically with the negatively charged phosphate (B84403) groups of nucleic acids, leading to the condensation and packaging of genetic material. cd-bioparticles.net
The formation of these lipoplexes results in a structure where nucleic acids are either encapsulated within or associated between the lipid bilayers. cd-bioparticles.net The efficiency of gene transfer, or transfection, is significantly influenced by the ratio of liposome (B1194612) to DNA. Studies have shown optimal liposome:DNA ratios vary depending on the cell line. For instance, maximum transfection efficiency in HepG2 cells was observed at a this compound liposome:DNA ratio of 10:1 (w/w). caymanchem.comcaymanchem.comnordicbiosite.comglpbio.comchemicalbook.inmedchemexpress.commedchemexpress.com In contrast, for HeLa cells, a ratio of 2.5:1 (w/w) yielded the best performance. medchemexpress.commedchemexpress.com
Table 1: Optimal this compound Liposome:DNA Ratios for Gene Transfer Efficiency
| Cell Line | Optimal Liposome:DNA Ratio (w/w) | Reference |
| HepG2 | 10:1 | caymanchem.commedchemexpress.commedchemexpress.com |
| HeLa | 2.5:1 | medchemexpress.commedchemexpress.com |
Protection of Genetic Material from Nuclease Degradation
A critical function of this compound liposomes as nanocarriers is their ability to protect genetic material from enzymatic degradation. Naked nucleic acids are highly susceptible to hydrolysis by nucleases in the extracellular environment and degradation by lysosomes intracellularly. liposomes.cathno.org Liposomes containing this compound have been demonstrated to shield DNA from serum nuclease degradation. caymanchem.comcaymanchem.comnordicbiosite.comglpbio.comchemicalbook.in This protective effect is observed when the liposome:DNA ratios range from 2.5:1 to 10:1 (w/w). caymanchem.comcaymanchem.comnordicbiosite.comglpbio.comchemicalbook.in This encapsulation is essential for ensuring the integrity and functional delivery of therapeutic nucleic acids to their intracellular targets. liposomes.ca
Cellular Uptake Mechanisms of this compound Nanocarriers
The cellular internalization of nanocarriers, including those formed with this compound, is a complex process primarily mediated by various endocytic pathways. mdpi.combeilstein-journals.org
Endocytosis Pathways (e.g., Macropinocytosis, Clathrin-mediated Endocytosis)
Nanoparticles are predominantly internalized by cells through endocytosis. mdpi.combeilstein-journals.org For cationic nanoparticles, including those incorporating cholesterol derivatives, the clathrin endocytic machinery is a significant pathway for cellular entry. nih.govnih.gov Clathrin-mediated endocytosis is a major route for internalizing various molecules from the plasma membrane into intracellular compartments. qiagen.com This process involves the formation of clathrin-coated pits that are subsequently pinched off to form clathrin-coated vesicles, which then traffic to early endosomes. mdpi.comqiagen.com
In addition to clathrin-mediated endocytosis, macropinocytosis is also implicated as an uptake pathway for a fraction of these nanoparticles. nih.govnih.gov Macropinocytosis is characterized by the formation of large membrane protrusions that engulf extracellular fluid and particles. mdpi.combeilstein-journals.org Studies investigating the uptake of nanoparticles have shown that both clathrin-mediated endocytosis and macropinocytosis can play pivotal roles in their internalization. nih.govnih.govnih.govnih.gov For instance, the uptake of certain cholesterol-modified pullulan nanoparticles in HepG2 cells involved both clathrin-mediated endocytosis and macropinocytosis. nih.gov Furthermore, cholesterol depletion in the plasma membrane has been shown to inhibit the uptake of positively charged nanoparticles, indicating the involvement of cholesterol-dependent endocytic routes. nih.govnih.gov
Impact of Surface Charge on Cellular Internalization
The surface charge of nanocarriers is a critical determinant influencing their cellular uptake efficiency. rsc.org Generally, a higher surface charge and a larger surface-to-volume ratio of nanoparticles can lead to more efficient cellular internalization. rsc.org Cationic nanoparticles, due to their positive charge, tend to interact strongly with the negatively charged cell membranes, which facilitates their uptake. cd-bioparticles.netrsc.org Research indicates that positively charged nanoparticles typically exhibit higher levels of internalization compared to their negatively charged counterparts of similar size. nih.gov This electrostatic interaction is fundamental to the mechanism by which cationic lipids like this compound promote the cellular entry of their nucleic acid cargo. cd-bioparticles.netmedchemexpress.com
Intracellular Trafficking and Endosomal Escape Facilitated by this compound
Following cellular uptake via endocytosis, this compound nanocarriers, like other lipid nanoparticles (LNPs), are typically encapsulated within endosomal compartments. researchgrant.gov.sgmdpi.comsapphirebioscience.comresearchgate.netresearchgate.net For the nucleic acid cargo to exert its therapeutic effect, it must successfully escape from these endosomes into the cytosol. mdpi.comsapphirebioscience.comresearchgate.net This "endosomal escape" is a major bottleneck in nucleic acid delivery, with studies estimating that only a small fraction, typically 1-2% or 2-4%, of the administered nucleic acids successfully escape endosomal entrapment and reach the cytosol. researchgrant.gov.sgmdpi.comresearchgate.net
The intracellular trafficking pathway involves the maturation of early endosomes into late endosomes and, subsequently, lysosomes, where the cargo can be degraded. mdpi.commdpi.comresearchgate.net Cationic and ionizable lipids, such as this compound, play a crucial role in facilitating endosomal escape. sapphirebioscience.comcaymanchem.com In the acidic environment of the endosome, these lipids become positively charged, which is thought to lead to the disruption of the endosomal membrane, thereby releasing the nucleic acids into the cytosol. sapphirebioscience.comcaymanchem.com
The efficiency of intracellular trafficking and endosomal escape is critical for the pharmacological action of the delivered nucleic acids. nih.gov Studies have shown that the entrapment of lipid nanoparticles in peripheral endosomes, rather than their progression to perinuclear lysosomal regions, can significantly impair their intracellular trafficking and subsequent cytosolic release. nih.gov Therefore, the design of nanocarriers incorporating compounds like this compound aims to optimize these intracellular processes to maximize the delivery of genetic material to its functional site.
Influence of Protein Corona Formation on this compound Nanocarrier Biodistribution and Cellular Fate
The protein corona is typically described in two layers: a "hard corona" consisting of tightly bound proteins that strongly adhere to the nanoparticle surface, and a "soft corona" comprising loosely associated proteins that dynamically exchange with the surrounding biological milieu frontiersin.orgbiorxiv.org. The composition and dynamics of this protein corona are influenced by various physicochemical properties of the nanocarrier, such as size, shape, surface charge, and surface chemistry sci-hub.sedovepress.comnih.govchemrxiv.orgmdpi.com.
While specific detailed research findings or data tables on protein corona formation directly on this compound nanocarriers are limited in the available literature, studies on similar cholesterol-modified lipid or DNA nanostructures provide valuable insights. For instance, the presence of cholesterol has been shown to significantly influence protein adsorption on DNA nanostructures, leading to an almost entirely unique protein corona compared to unmodified counterparts nih.gov. This suggests that this compound, being a cholesterol derivative, would similarly play a crucial role in shaping the protein corona of its nanocarriers.
The protein corona can have diverse impacts on nanocarrier biodistribution and cellular fate:
Biodistribution : The protein corona can significantly influence where nanocarriers accumulate in the body. Proteins known as opsonins (e.g., immunoglobulins, complement factors, fibrinogen) can adsorb onto the nanocarrier surface, leading to their recognition and rapid clearance by the mononuclear phagocyte system (MPS), primarily in organs like the liver and spleen researchgate.netnih.govdovepress.com. Conversely, certain proteins, such as apolipoproteins (e.g., ApoE), when adsorbed, can facilitate specific targeting to certain cell types (e.g., hepatocytes via LDL receptors), potentially altering the intended biodistribution mdpi.comrsc.org.
Cellular Uptake : The protein corona can either inhibit or enhance cellular uptake. It can mask targeting ligands on the nanocarrier surface, impeding specific cellular recognition frontiersin.orgdovepress.com. However, the corona itself can also mediate interactions with cell receptors, leading to enhanced uptake by certain cell types rsc.orgnih.govrsc.org. For example, an apolipoprotein-enriched corona on lipid nanoparticles has been shown to switch the cellular uptake mechanism from macropinocytosis to clathrin-dependent endocytosis rsc.org.
Stability and Aggregation : Protein adsorption can affect the colloidal stability of nanocarriers, potentially leading to aggregation, which in turn influences their biodistribution and cellular interactions chemrxiv.org. Cholesterol, when incorporated into liposomes, can improve their stability and reduce permeability, which might indirectly influence protein corona formation and its subsequent effects marquette.edu.
The composition of the protein corona is dynamic and can vary based on the biological fluid (e.g., serum vs. plasma) and exposure time frontiersin.orgdovepress.com. Understanding and potentially engineering the protein corona is crucial for designing nanocarriers with desired biodistribution and cellular interactions researchgate.netcolab.wsnih.gov.
Illustrative Data on Protein Corona Composition and General Effects on Nanocarriers
While specific quantitative data for this compound nanocarriers is not available in the provided literature, the following table illustrates the general types of proteins commonly found in the protein corona of lipid nanoparticles and their observed general effects on biodistribution and cellular fate. This table serves as a conceptual representation of the complex interplay at the nano-bio interface.
| Protein Type (Example) | Common Role in Plasma | Typical Effect on Nanocarrier Biodistribution | Typical Effect on Cellular Uptake |
| Albumin | Transport, osmotic pressure | Can prolong circulation (if non-denatured) frontiersin.org | Can reduce uptake (if denatured, can enhance macrophage uptake) frontiersin.orgdovepress.com |
| Apolipoproteins (e.g., ApoE) | Lipid transport | Can facilitate liver targeting mdpi.comrsc.org | Can enhance uptake via specific receptors (e.g., LDL receptors) mdpi.comrsc.org |
| Immunoglobulins (IgG, IgM) | Immune response (Opsonins) | Promotes rapid clearance by MPS nih.govdovepress.com | Enhances phagocytosis by macrophages dovepress.com |
| Complement Proteins | Immune response (Opsonins) | Promotes rapid clearance by MPS nih.govdovepress.com | Enhances phagocytosis by macrophages dovepress.com |
| Fibrinogen | Blood clotting (Opsonin) | Promotes rapid clearance by MPS nih.govdovepress.com | Enhances phagocytosis by macrophages dovepress.com |
| Transferrin | Iron transport | Can influence cellular uptake pathways nih.gov | Can enhance uptake via transferrin receptors nih.gov |
| Histidine-rich glycoprotein (B1211001) (HRG) | Plasma protein | Can decrease uptake in endothelial cells nih.gov | Can decrease uptake in endothelial cells nih.gov |
Applications of Dmpac Chol in Gene and Nucleic Acid Delivery
DMPAC-Chol-Mediated Gene Transfection Efficacy in Diverse Cell Lines
This compound is widely utilized in the formation of liposomes that exhibit notable transfection efficiencies. medchemexpress.commedchemexpress.commedkoo.com These liposomes are capable of binding to DNA, as demonstrated in band shift assays, and offer protection against serum nuclease degradation of DNA. mdpi.commedkoo.comcaymanchem.com This protective quality is crucial for maintaining the integrity of genetic material during delivery.
Optimization of DNA:Liposome (B1194612) Ratios for Maximal Transfection Efficiency (e.g., HepG2, HeLa cells)
The efficacy of this compound-mediated gene transfer is significantly influenced by the ratio of DNA to liposome. Studies have identified optimal ratios for maximal transfection efficiency in specific cell lines. For instance, in gene transfer experiments involving HepG2 cells, maximum efficiency was achieved with Chol-T liposomes at a DNA:liposome ratio of 10:1 (w/w). medchemexpress.commedchemexpress.com Another related liposome preparation, Chol-Q, showed optimal efficiency at a 5:1 (w/w) ratio in HepG2 cells. medchemexpress.commedchemexpress.com In HeLa cells, both Chol-Q and Chol-T liposome preparations demonstrated their best performance at a DNA:liposome ratio of 2.5:1. medchemexpress.commedchemexpress.com These findings underscore the importance of optimizing the DNA:liposome ratio to achieve superior transfection outcomes across different cell types.
Table 1: Optimal DNA:Liposome Ratios for this compound-Mediated Transfection
| Cell Line | Liposome Type | Optimal DNA:Liposome Ratio (w/w) | Reference |
| HepG2 | Chol-T | 10:1 | medchemexpress.commedchemexpress.com |
| HepG2 | Chol-Q | 5:1 | medchemexpress.commedchemexpress.com |
| HeLa | Chol-T | 2.5:1 | medchemexpress.commedchemexpress.com |
| HeLa | Chol-Q | 2.5:1 | medchemexpress.commedchemexpress.com |
Analysis of Transgene Expression Levels and Duration
This compound liposomes are noted for their "great transfection efficiencies," which implies effective delivery and subsequent expression of the transgene within target cells. medchemexpress.commedchemexpress.com While specific quantitative data on the exact levels and prolonged duration of transgene expression directly attributable to this compound are not extensively detailed in the current literature, the high transfection efficiency suggests robust and functional gene expression. The ability of this compound-containing liposomes to protect DNA from serum nuclease degradation contributes to the stability of the genetic material, which is a prerequisite for sustained transgene expression. mdpi.comcaymanchem.com
This compound for Small Interfering RNA (siRNA) Delivery
Knockdown Efficiency and Gene Silencing Mechanisms
Systemic siRNA Delivery Challenges and this compound-Based Solutions
Systemic delivery of naked siRNA faces numerous challenges, including susceptibility to enzymatic degradation by endogenous nucleases, rapid renal clearance, membrane impermeability due to its large size and negative charge, and potential aggregation with serum proteins. nih.govnih.govregmednet.comnih.gov Furthermore, the activation of the immune system and entrapment by phagocytic cells pose significant barriers. nih.govnih.govregmednet.com A major intracellular hurdle is the "endosomal trap," where internalized siRNA remains sequestered in endosomes, preventing its release into the cytoplasm. nih.govregmednet.com
Therapeutic Potential of this compound in Genetic Disorders and Cancer Gene Therapy
The demonstrated high transfection efficiencies of this compound liposomes in delivering genetic material position this compound as a promising non-viral vector for therapeutic applications. medchemexpress.commedchemexpress.commedkoo.comcaymanchem.com Gene therapy holds significant potential for treating a wide array of conditions, including genetic disorders and various forms of cancer, by introducing functional genes or silencing disease-causing ones. mdpi.commednexus.org
While direct clinical trial data specifically on this compound in human genetic disorders or cancer gene therapy are not detailed in the provided search results, its fundamental properties—efficient DNA binding, protection from degradation, and high transfection efficacy in relevant cell lines—underscore its potential. The ability of this compound to facilitate the cellular uptake of nucleic acids, both DNA and siRNA, makes it a valuable component in the development of advanced gene delivery systems aimed at addressing the molecular basis of diseases. Further research into its in vivo performance and specific therapeutic outcomes would be crucial to fully realize its potential in these critical medical areas.
Dmpac Chol in Advanced Therapeutic Agent Delivery Systems
Encapsulation and Release of Hydrophobic Small Molecules
DMPAC-Chol plays a crucial role in the encapsulation and controlled release of hydrophobic small molecules through its contribution to liposome (B1194612) formation. As a component of lipid bilayers, this compound helps create a suitable environment for hydrophobic drugs, which exhibit an affinity for the lipidic core of these nanocarriers sapphirebioscience.com. The incorporation of cholesterol, a fundamental structural element within this compound, is instrumental in enhancing the rigidity and stability of the lipid bilayer. This increased membrane integrity reduces the permeability of the liposomes, thereby protecting encapsulated drugs and facilitating a more controlled release profile creative-biolabs.combroadpharm.com. This characteristic is vital for maintaining therapeutic concentrations over extended periods and minimizing premature drug degradation. Lipid-based nanoparticles, including those formed with this compound, are widely utilized for their capacity to encapsulate and deliver both hydrophobic and hydrophilic drugs effectively sapphirebioscience.comcreative-biolabs.com.
Drug-DMPAC-Chol Nanocarrier Interactions and Stability
Maintaining the stability of this compound-containing nanocarriers is paramount to ensure their in vivo efficacy. Stable nanocarriers must resist aggregation and retain their encapsulated cargo until they reach the intended target site nih.gov. Instability, which can manifest as changes in particle size or increased turbidity of the suspension, may lead to premature drug release or reduced therapeutic effect nih.gov. While specific detailed studies on the stability of this compound nanocarriers under varying physiological conditions (e.g., pH, temperature, enzymatic degradation) are not extensively detailed in the provided literature, the general principles governing nanocarrier stability apply. The design incorporating this compound aims to create robust systems that can withstand biological challenges and deliver their payload effectively.
Pharmacological Efficacy of this compound-Enhanced Therapeutic Agents
This compound has been shown to significantly enhance the pharmacological efficacy of therapeutic agents, particularly in the context of gene delivery. Liposomes formulated with this compound exhibit notable transfection efficiencies, a key measure of their ability to deliver genetic material into cells medchemexpress.commedchemexpress.commedchemexpress.com. Research findings demonstrate the effectiveness of this compound liposomes in facilitating gene transfer experiments.
For instance, in in vitro gene transfer experiments using pSV2CAT and pRSVCAT plasmids, this compound (Chol-T) liposomes achieved maximum efficiency in HepG2 cells at a liposome:DNA ratio of 10:1 (w/w) medchemexpress.commedchemexpress.com. Similarly, in HeLa cells, both Chol-Q and Chol-T (this compound) liposome preparations performed optimally at a ratio of 2.5:1 medchemexpress.commedchemexpress.com. These findings underscore this compound's capacity to optimize the delivery of genetic material, leading to enhanced cellular uptake and expression.
Beyond gene delivery, lipid-based nanoparticles, which often incorporate components like this compound, contribute to improved therapeutic outcomes by enhancing the bioavailability and targeted delivery of various drugs sapphirebioscience.com. This includes the ability to deliver therapeutics that are otherwise prone to instability, nuclease-mediated degradation, strong immune responses, or face challenges in reaching their site of action sapphirebioscience.com. By improving the drug's pharmacokinetic profile and enabling more precise targeting, this compound-enhanced delivery systems can improve the therapeutic index of agents and reduce off-target effects sapphirebioscience.com.
Table 1: Transfection Efficiency of this compound Liposomes in Gene Transfer Experiments
| Cell Line | Plasmid | Optimal Liposome:DNA Ratio (w/w) | Reference |
| HepG2 | pSV2CAT | 10:1 (Chol-T) | medchemexpress.commedchemexpress.com |
| HepG2 | pRSVCAT | 10:1 (Chol-T) | medchemexpress.commedchemexpress.com |
| HeLa | pSV2CAT | 2.5:1 (Chol-T) | medchemexpress.commedchemexpress.com |
| HeLa | pRSVCAT | 2.5:1 (Chol-T) | medchemexpress.commedchemexpress.com |
Preclinical Evaluation and Biocompatibility of Dmpac Chol Nanocarriers
In Vitro Cytotoxicity Assessments of DMPAC-Chol Formulations
In vitro cytotoxicity studies are crucial for evaluating the initial biological impact of nanocarrier formulations on various cell types. These assessments provide insights into the concentration-dependent effects of this compound on cell viability.
Cell Viability Studies Across Various Cell Types (e.g., HepG2)
Research indicates that this compound-containing liposomes can influence the viability of certain cell lines. Specifically, studies have shown that these liposomes reduce the viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml. nih.govwikipedia.orglipidmaps.orgnih.govciteab.com Beyond HepG2 cells, this compound liposome (B1194612) preparations have also been evaluated for gene transfer efficiency in HeLa cells, where they demonstrated optimal performance at a liposome:DNA ratio of 2.5:1. While this indicates effective cellular interaction for gene delivery, explicit quantitative data on the percentage of cell viability for HeLa cells under direct cytotoxicity assessment, similar to that reported for HepG2, is not consistently detailed in the available literature.
Table 1: In Vitro Cytotoxicity of this compound Formulations on HepG2 Cells
| Cell Type | This compound Concentration (µg/ml) | Reduction in Cell Viability (%) | Reference |
| HepG2 | 37.5 | 63 | nih.govwikipedia.orglipidmaps.orgnih.govciteab.com |
In Vivo Biodistribution and Clearance Studies of this compound Nanocarriers
In vivo biodistribution and clearance studies are essential for understanding how nanocarriers distribute throughout the body and are eliminated. For nanocarriers in general, size significantly influences their fate: those smaller than 10 nm are typically cleared via renal excretion, while those between 20 and 200 nm are predominantly removed by the reticuloendothelial system (RES). However, specific in vivo biodistribution and clearance data for this compound nanocarriers are not extensively detailed in the current body of literature.
Immunogenicity and Inflammatory Responses to this compound Nanocarriers
Efficacy in Disease Models (e.g., Tumor Regression in Ovarian Cancer Models)
Evaluating the efficacy of nanocarriers in relevant disease models is a crucial step in preclinical development. While ovarian cancer is a significant area of research for novel therapeutic approaches, including gene therapy and targeted drug delivery, direct evidence of this compound nanocarriers demonstrating efficacy, such as tumor regression, in specific disease models is not provided in the available literature. Other cholesterol-based cationic lipids, such as DC-Chol, have been explored in ovarian cancer models for gene transfer, demonstrating antitumor activities through mechanisms like E1A gene delivery, leading to HER-2/neu downregulation and increased apoptosis. However, such specific efficacy data for this compound in disease models, including ovarian cancer, are not reported.
Advanced Methodologies for the Characterization and Analysis of Dmpac Chol Nanocarriers
Spectroscopic and Imaging Techniques for Nanocarrier Structural Elucidation
A variety of spectroscopic and imaging techniques are essential for the detailed structural characterization of nanocarriers. researchgate.netbohrium.com These methods provide critical information on the size, morphology, and surface characteristics of nanoparticles. dntb.gov.ua Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the chemical composition and molecular structure. nih.gov Techniques like Dynamic Light Scattering (DLS) and X-ray Diffraction (XRD) are employed to assess size distribution and crystalline structure. universite-paris-saclay.fr
Advanced imaging technologies, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM), offer high-resolution insights into the morphology and surface topology of nanocarriers. universite-paris-saclay.fr Furthermore, the development of novel integrated experimental and deep learning pipelines, such as Single Cell Precision Nanocarrier Identification (SCP-Nano), allows for the comprehensive quantification and mapping of nanocarrier distribution in entire organisms at single-cell resolution. researchgate.netnih.govscienceopen.comhelmholtz-munich.de
While these techniques are broadly applied in nanocarrier research, specific studies detailing the structural elucidation of DMPAC-Chol nanocarriers using this comprehensive suite of spectroscopic and imaging methods are not extensively available in the public domain. The application of these methodologies would be critical in defining the physicochemical properties of this compound nanocarriers and ensuring their quality and consistency for any potential application.
Cellular and Molecular Biology Assays for Interaction Studies
Understanding the interaction of this compound nanocarriers with cells and macromolecules is fundamental to predicting their biological efficacy and fate. A range of cellular and molecular biology assays are employed to study these interactions.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or band shift assay, is a widely used technique to study the binding of proteins or other molecules to nucleic acids such as DNA or RNA. wikipedia.orgnih.govnih.govresearchgate.netlicorbio.com The principle of EMSA is based on the observation that a nucleic acid-protein complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid. wikipedia.orgresearchgate.net This difference in migration speed results in a "shift" in the band's position on the gel, indicating a binding event. wikipedia.org
EMSA can be used to determine if a substance, such as a nanocarrier formulation, can bind to a specific DNA or RNA sequence. wikipedia.org The assay can also provide qualitative information about the binding affinity and specificity. researchgate.net For instance, the specificity of the interaction can be confirmed by competition experiments where an excess of unlabeled specific nucleic acid sequence is added to the binding reaction, which should abolish the shifted band. researchgate.net Conversely, the addition of a non-specific competitor should not affect the binding. researchgate.net Furthermore, the inclusion of an antibody specific to the protein in the complex can lead to a "supershift," further confirming the identity of the binding protein. wikipedia.org
While EMSA is a powerful tool for investigating interactions with nucleic acids, there are no specific studies found in the public domain that have utilized this assay to characterize the binding of this compound nanocarriers to DNA or RNA. Such studies would be invaluable in assessing the potential of this compound as a carrier for gene-based therapies.
Flow Cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. nih.gov In the context of nanocarrier research, it is frequently employed to quantify cellular uptake. nih.govnih.govrsc.org By labeling the nanocarriers with a fluorescent dye, the intensity of fluorescence associated with individual cells can be measured as they pass through a laser beam. nih.govcaymanchem.com This allows for a quantitative determination of the percentage of cells that have internalized the nanocarriers and the relative amount of nanocarriers per cell. nih.govdovepress.com
Confocal Microscopy is an advanced optical imaging technique that provides high-resolution, three-dimensional images of a sample. nih.govblochlab.comresearchgate.net It is particularly useful for visualizing the subcellular localization of fluorescently labeled nanocarriers. nih.govresearchgate.netnih.gov By optically sectioning the cell, confocal microscopy can determine whether nanocarriers are localized on the cell surface, within the cytoplasm, or in specific organelles such as endosomes, lysosomes, or the nucleus. nih.govnih.gov Co-localization studies, where specific cellular compartments are labeled with different colored fluorescent markers, can provide precise information on the intracellular trafficking pathways of the nanocarriers. nih.govnih.gov
Despite the widespread use of these techniques in nanomedicine, there is a lack of specific published research detailing the cellular uptake and subcellular localization of this compound nanocarriers using flow cytometry and confocal microscopy. These analyses would be essential to understand the cellular processing of this compound and to optimize its design for targeted intracellular delivery.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Pharmacokinetics (PK) describes the journey of a drug or nanocarrier through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.comnih.gov In vivo PK studies are critical for determining key parameters such as clearance, volume of distribution, and bioavailability. nih.gov These studies are essential for understanding how the body handles a nanocarrier and for designing appropriate dosing regimens. nih.gov
Pharmacodynamics (PD) , on the other hand, is the study of the biochemical and physiological effects of a drug or nanocarrier on the body. semanticscholar.org It investigates the relationship between the concentration of the therapeutic agent and its effect. semanticscholar.org In vivo PD studies are crucial for demonstrating the efficacy of a nanocarrier-based therapy and for establishing a therapeutic window.
Currently, there are no specific in vivo pharmacokinetic or pharmacodynamic studies on this compound nanocarriers available in the public domain. Such studies would be a prerequisite for any potential clinical translation of this nanocarrier system.
Computational Modeling and Simulation of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of molecules at an atomic level. nih.govnih.govfrontiersin.orgyoutube.comyoutube.comresearchgate.net These methods can provide detailed insights into the structure and dynamics of lipid bilayers and their interactions with other molecules, such as cholesterol. nih.govnih.govmdpi.comresearchgate.net
A molecular dynamics simulation study of a fully hydrated dimyristoylphosphatidylcholine-cholesterol (DMPC-Chol) bilayer, a system closely related to this compound, provides valuable insights into the non-polar interactions between cholesterol and phospholipids (B1166683). nih.gov In this simulation, which was carried out for 15 nanoseconds with a cholesterol concentration of approximately 22 mol%, an 8-nanosecond trajectory was analyzed to investigate the effect of cholesterol on the packing of the lipid chains in the bilayer core. nih.gov
The simulation revealed that the packing of the DMPC chains on the smooth α-face of the cholesterol ring is similar to that in a pure DMPC bilayer. nih.gov However, the packing on the rough β-face, which contains two methyl groups, is less regular and less tight. nih.gov This suggests that the van der Waals interactions between the cholesterol rings and the DMPC chains are weaker than those between the DMPC chains themselves. nih.gov Conversely, the van der Waals interactions between the alkyl chain of DMPC and the isooctyl tail of cholesterol are as strong as those between two DMPC chains. nih.gov
Further computational studies specifically focused on the this compound system would be necessary to elucidate the precise impact of its unique acyl chains on nanocarrier structure, stability, and its interactions with encapsulated molecules and biological membranes.
| Simulation Parameter | Value/Description | Reference |
| System | Fully hydrated DMPC-Chol bilayer | nih.gov |
| Cholesterol Concentration | ~22 mol% | nih.gov |
| Simulation Time | 15 ns | nih.gov |
| Analysis Trajectory | 8 ns | nih.gov |
| Key Findings | ||
| DMPC chain packing on Cholesterol α-face | Similar to pure DMPC bilayer | nih.gov |
| DMPC chain packing on Cholesterol β-face | Less regular and less tight | nih.gov |
| VdW Interactions (Cholesterol ring - DMPC chain) | Weaker than DMPC-DMPC interactions | nih.gov |
| VdW Interactions (Cholesterol tail - DMPC chain) | Similar strength to DMPC-DMPC interactions | nih.gov |
Future Perspectives and Emerging Research Directions for Dmpac Chol
Integration of DMPAC-Chol in Smart and Responsive Drug Delivery Systems
The development of smart and responsive drug delivery systems (DDSs) represents a significant frontier in pharmaceutical research, aiming to enhance therapeutic efficacy and minimize off-target effects. These systems are designed to release their payload in a controlled manner, triggered by specific internal or external stimuli. Internal stimuli can include changes in pH, redox potential, enzyme activity, glucose levels, or reactive oxygen species (ROS), while external triggers encompass temperature, light, or magnetic fields. nih.govnih.govmdpi.comfudan.edu.cn
While direct studies on this compound specifically within smart and responsive systems are limited in the provided search results, its role as a key component in cationic liposomes positions it for future integration into such advanced platforms. The inherent cationic nature of this compound facilitates the encapsulation of negatively charged nucleic acids, such as DNA and RNA, making it a promising candidate for gene delivery within stimuli-responsive frameworks. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comliposomes.ca Future research could explore modifying this compound-containing liposomes with additional components that confer responsiveness. For instance, incorporating pH-sensitive linkers or redox-responsive elements into the liposomal structure could enable targeted release of genetic material or co-encapsulated drugs in specific disease microenvironments, such as the acidic or reductive conditions often found in tumors or inflammatory sites. nih.govfudan.edu.cn This would allow for precise control over drug release, optimizing therapeutic outcomes and reducing systemic exposure.
Combination Therapies Utilizing this compound Nanocarriers
Combination therapy, particularly in oncology, has emerged as a powerful strategy to overcome drug resistance and enhance therapeutic efficacy by simultaneously targeting multiple disease pathways. frontiersin.orgnih.govsci-hub.se Nanocarriers, including liposomes, are well-suited for combination therapies due to their ability to encapsulate and co-deliver multiple therapeutic agents, regardless of their hydrophilic or hydrophobic nature. frontiersin.orgnih.gov
Scalability and Manufacturing Considerations for Clinical Translation
The successful clinical translation of any nanomedicine, including those utilizing this compound, hinges on robust and scalable manufacturing processes. The preparation method for lipid-based nanoparticles is critical, influencing key characteristics such as size and encapsulation efficiency. caymanchem.com Generally, lipid components are dissolved in organic solvents, and the therapeutic cargo in aqueous solutions, followed by their combination to induce self-assembly into nanoparticles. caymanchem.com
For this compound-based nanocarriers, future efforts must focus on optimizing these manufacturing processes to ensure reproducibility, consistency, and cost-effectiveness at a large scale. This involves careful control over the ratios of lipid components (this compound, helper lipids, cholesterol, and PEGylated lipids), the choice of solvents, and the self-assembly parameters. caymanchem.comnih.gov The incorporation of PEGylated lipids, for instance, is a common strategy to improve the therapeutic index by reducing immunogenicity and prolonging circulation time, which would need to be integrated seamlessly into scalable production. caymanchem.com Adherence to Good Manufacturing Practice (GMP) guidelines is paramount, requiring stringent quality control measures throughout the production pipeline to ensure the purity, stability, and efficacy of the final product for clinical use. Addressing these manufacturing considerations early in the development process is crucial for facilitating the transition of this compound nanocarriers from laboratory research to clinical applications.
Addressing Remaining Challenges in Cationic Lipid-Based Delivery Systems
Despite their significant advantages in nucleic acid delivery, cationic lipid-based delivery systems, including those incorporating this compound, face several challenges that require ongoing research and development. A primary concern is the potential for toxicity and rapid clearance in vivo, often attributed to the positive surface charge of these systems. liposomes.ca To mitigate these issues, ionizable cationic lipids have been developed, which maintain a positive charge at acidic pH (for efficient cargo encapsulation) but become relatively neutral at physiological pH, thereby reducing toxicity and improving circulation time. liposomes.ca As this compound is a cationic cholesterol derivative, strategies to modulate its charge behavior or integrate it into ionizable lipid formulations could be explored.
Q & A
Q. How is DMPAC-Chol synthesized and purified for experimental use?
Methodological Answer: this compound is synthesized via conjugation of cholesterol with dimethylacryloyl chloride (DMPAC). Key steps include:
- Reaction conditions : Anhydrous environment, controlled stoichiometry to avoid side reactions (e.g., cholesterol oxidation).
- Purification : Column chromatography (silica gel) or HPLC to isolate the cationic cholesterol derivative.
- Characterization : Confirm structure via H/C NMR (peaks at δ 5.3–5.4 ppm for cholesterol’s olefinic protons; δ 1.6 ppm for DMPAC’s methyl groups) and mass spectrometry (expected [M+H]⁺ at m/z 515.2) .
Q. What techniques validate the physicochemical properties of this compound?
Methodological Answer: Critical analyses include:
- Critical micelle concentration (CMC) : Measured using fluorescence spectroscopy with pyrene as a probe.
- Surface charge : Zeta potential analysis (typically +20 to +40 mV in aqueous buffers).
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C for this compound) .
Q. How does this compound enhance liposome stability in gene delivery systems?
Methodological Answer: this compound’s cationic cholesterol structure improves:
- Membrane integration : Cholesterol enhances lipid bilayer rigidity, reducing leakage.
- DNA binding : Cationic charge neutralizes nucleic acid anionic backbones, confirmed via gel retardation assays.
- Serum resistance : Pre-incubation with fetal bovine serum (FBS) followed by agarose gel electrophoresis to assess nuclease protection .
Advanced Research Questions
Q. How can researchers optimize this compound-to-lipid ratios for maximum transfection efficiency?
Methodological Answer: Use a design-of-experiments (DoE) approach:
- Variables : this compound molar % (5–20%), helper lipids (e.g., DOPE, DSPC), and PEGylation levels.
- Response metrics : Transfection efficiency (luciferase assay), cytotoxicity (MTT assay), and particle size (dynamic light scattering).
- Statistical validation : Multivariate ANOVA to identify optimal ratios .
Q. How to resolve contradictions in cytotoxicity data for this compound formulations?
Methodological Answer: Address discrepancies via:
- Standardized assays : Compare MTT, Alamar Blue, and LDH assays under identical conditions.
- Cell-line specificity : Test across multiple lines (e.g., HEK293, HeLa, primary cells).
- Dose-response curves : Ensure linearity in low-concentration regimes (IC₅₀ calculations) .
Q. What strategies improve colloidal stability of this compound nanoparticles in physiological buffers?
Methodological Answer:
Q. How to assess this compound’s binding affinity for nucleic acids quantitatively?
Methodological Answer:
- Ethidium bromide exclusion : Fluorescence quenching assay to calculate binding constants ().
- Isothermal titration calorimetry (ITC) : Direct measurement of enthalpy changes during DNA binding.
- Atomic force microscopy (AFM) : Visualize complex formation and structural compaction .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing gene delivery efficiency data?
Methodological Answer:
- Normalization : Express transfection efficiency relative to a positive control (e.g., Lipofectamine 3000).
- Non-parametric tests : Mann-Whitney U test for non-normal distributions.
- Effect size calculation : Cohen’s d to quantify differences between formulations .
Q. How to ensure reproducibility in this compound-based nanoparticle synthesis?
Methodological Answer:
- Batch documentation : Detailed logs of reagent sources (e.g., cholesterol purity >99%), solvent lots, and storage conditions.
- Inter-lab validation : Share protocols via platforms like protocols.io ; include step-by-step videos for critical steps (e.g., lipid hydration).
- Reference standards : Use commercial cationic lipids (e.g., DOTAP) as internal benchmarks .
Conflict Resolution & Innovation
Q. How to reconcile conflicting reports on this compound’s endosomal escape efficiency?
Methodological Answer:
- Mechanistic studies : Employ pH-sensitive dyes (e.g., LysoTracker) to track endosomal rupture kinetics.
- Comparative models : Test formulations in 3D spheroids vs. monolayer cultures to mimic in vivo complexity.
- Synchrotron SAXS : Analyze structural changes in lipid bilayers under endosomal pH (5.0–6.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
